(E)-N'-(3,4-dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

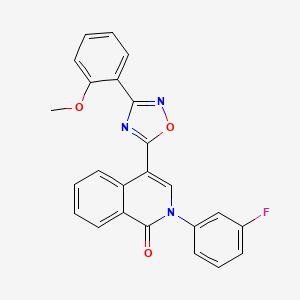

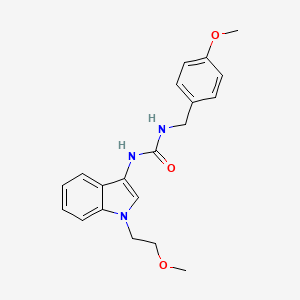

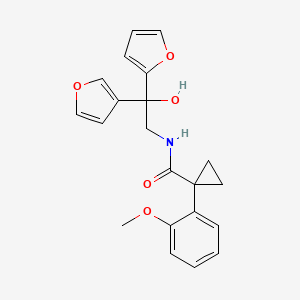

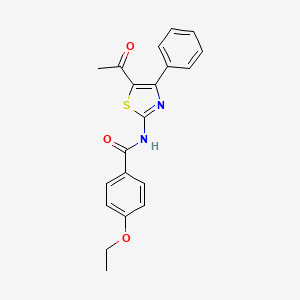

Molecular Structure Analysis

The molecular structure would be determined by the arrangement of the atoms and the connectivity. The compound likely has a planar geometry around the pyrazole ring and the double bond due to the sp2 hybridization .Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The pyrazole ring might be reactive towards electrophilic substitution. The double bond could potentially undergo reactions typical of alkenes .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the functional groups present in the compound. For instance, the presence of the pyrazole ring and the dimethoxybenzylidene group could impact the compound’s polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Spectroscopic Studies

(E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, a similar compound, has been synthesized and characterized by various spectroscopic methods including FT-IR, 1H & 13C NMR, and ESI-MS. The (E)-configuration of the hydrazonoic group was confirmed by single-crystal X-ray diffraction. Studies suggest low reactivity of this compound in both gas phase and aqueous solution, compared with its derivatives (Karrouchi et al., 2021).

Potential as Antidiabetic Agent

The same compound has been evaluated for its in vitro antidiabetic and antioxidant activities. Molecular docking studies revealed that it could be designed as a potential anti-diabetic agent, potentially inhibiting α-glucosidase enzymes (Karrouchi et al., 2020).

Antioxidant and Anti-inflammatory Activities

Related pyrazole derivatives have been synthesized and evaluated for in vitro antioxidant and anti-inflammatory activities. Certain derivatives showed potent antioxidant and significant anti-inflammatory activity, indicating the potential of these compounds in therapeutic applications (Mahajan et al., 2016).

Molecular Docking Studies for Anti-diabetic Activity

Another related compound, (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, has shown promising results in molecular docking studies, suggesting potential anti-diabetic activity via inhibition of specific enzymes (Karrouchi et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-(3,4-dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves the condensation of 3,4-dimethoxybenzaldehyde with 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide in the presence of an acid catalyst to form the Schiff base intermediate. The Schiff base intermediate is then reduced to the final product using a reducing agent such as sodium borohydride.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide", "Acid catalyst", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: Dissolve 3,4-dimethoxybenzaldehyde and 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of acid catalyst such as sulfuric acid or hydrochloric acid to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours until the Schiff base intermediate is formed.", "Step 4: Cool the reaction mixture and add a reducing agent such as sodium borohydride to the reaction mixture.", "Step 5: Stir the reaction mixture for several hours until the final product is formed.", "Step 6: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] } | |

CAS-Nummer |

306759-07-9 |

Molekularformel |

C20H20N4O3 |

Molekulargewicht |

364.405 |

IUPAC-Name |

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C20H20N4O3/c1-13-18(15-7-5-4-6-8-15)22-23-19(13)20(25)24-21-12-14-9-10-16(26-2)17(11-14)27-3/h4-12H,1-3H3,(H,22,23)(H,24,25)/b21-12+ |

InChI-Schlüssel |

KLLIWPHOBIXZQG-CIAFOILYSA-N |

SMILES |

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2982820.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2982823.png)

![2,6-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2982824.png)

![6-benzyl-2-((3-methylbenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2982827.png)

![1-[4-(3-Ethyl-3-hydroxypyrrolidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2982835.png)